

# Application Notes: Rhodium-Catalyzed Synthesis of 2,3-Dihydrobenzofurans

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## Compound of Interest

Compound Name: 5-Fluoro-2,3-dihydrobenzofuran

Cat. No.: B1344187

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## Introduction

The 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic motif found in a wide array of natural products and pharmacologically active compounds. Its prevalence in medicinal chemistry has spurred the development of numerous synthetic methodologies for its construction. Among these, transition metal-catalyzed reactions have emerged as powerful tools, with rhodium catalysis, in particular, offering mild reaction conditions, high efficiency, and broad substrate tolerance.<sup>[1][2]</sup> This document provides an overview of recent advancements in the rhodium-catalyzed synthesis of 2,3-dihydrobenzofurans, focusing on key strategies such as intramolecular C-H functionalization and cycloaddition reactions.

## Significance in Drug Development

The structural rigidity and unique electronic properties of the 2,3-dihydrobenzofuran nucleus make it a valuable pharmacophore in drug discovery. Derivatives have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. The ability to efficiently synthesize diverse libraries of these compounds is therefore of significant interest to medicinal chemists.

## Key Synthetic Strategies

Several rhodium-catalyzed strategies have been successfully employed for the synthesis of 2,3-dihydrobenzofurans. These methods often leverage directing groups to achieve high regioselectivity and efficiency in C-H activation and subsequent annulation reactions.

## 1. Intramolecular C-H Functionalization

Rhodium-catalyzed intramolecular C-H functionalization represents a highly atom-economical approach to constructing the 2,3-dihydrobenzofuran ring system. This strategy typically involves the cyclization of a substrate containing a phenol or a derivative tethered to a reactive group.

A notable example involves the intramolecular  $sp^3$  C-H insertion reaction of an  $\alpha$ -imino rhodium carbene generated from N-sulfonyl-1,2,3-triazoles.[3][4] This one-pot synthesis affords a variety of 2,3-disubstituted dihydrobenzofurans in good to excellent yields.[3][4]

## 2. [3+2] Annulation Reactions

Rhodium-catalyzed [3+2] annulation reactions have proven to be a versatile method for the synthesis of 2,3-dihydrobenzofurans. These reactions typically involve the coupling of a three-atom component with a two-atom component to form the five-membered dihydrobenzofuran ring.

One prominent approach utilizes N-phenoxyacetamides as a three-atom synthon. The Rh(III)-catalyzed C-H activation of N-phenoxyacetamides, followed by coupling with various partners like 1,3-dienes, alkylidenecyclopropanes, or 2-alkenylphenols, leads to the formation of functionalized 2,3-dihydrobenzofurans.[1][2][5][6][7][8] The choice of solvent can play a crucial role in the chemo- and diastereoselectivity of these reactions.[1][2][6] For instance, the use of a polar solvent like hexafluoroisopropanol (HFIP) can favor the [3+2] annulation pathway in the reaction with alkylidenecyclopropanes.[1][2]

Another variation involves the rhodium-catalyzed [3+2] annulation of 2-alkenylphenols and N-phenoxyacetamides, which proceeds in excellent yields in the presence of a base additive like  $Zn(OAc)_2$  in methanol.[1][2]

## 3. Other Cycloaddition and Tandem Reactions

Rhodium catalysts have also been employed in other types of cycloadditions and tandem reactions to construct the 2,3-dihydrobenzofuran core. For instance, a rhodium-catalyzed difunctionalization of p-substituted olefinic arenes with unsaturated reactants like isocyanates, dioxazolones, and internal alkynes has been reported.[1][2][9] This tandem reaction involves a twofold C-H activation at the ortho and meta positions of the arene.[1][2]

Furthermore, a cascade synthesis of 3-alkylidene dihydrobenzofuran derivatives has been developed through a rhodium(III)-catalyzed redox-neutral C-H functionalization/cyclization of N-phenoxyacetamides with propargyl carbonates.[10] This process involves the formation of three new bonds in a single operation under mild conditions.[10]

## Data Presentation

Table 1: Rhodium-Catalyzed [3+2] Annulation of N-Phenoxyacetamides with Various Coupling Partners

Coupling Partner	Catalyst System	Solvent	Yield (%)	Reference
1,3-Dienes	[CpRhCl <sub>2</sub> ] <sub>2</sub> / AgSbF <sub>6</sub>	DCE	Good	[5]
Alkylidenecyclopropanes	[CpRhCl <sub>2</sub> ] <sub>2</sub> / AgSbF <sub>6</sub>	HFIP	52-82	[1][2]
2-Alkenylphenols	[CpRhCl <sub>2</sub> ] <sub>2</sub> / Zn(OAc) <sub>2</sub>	MeOH	up to 90	[1][2]
Alkynyloxiranes	--INVALID-LINK-- 2	DCE	Good	[11][12]
Propargyl Carbonates	[Cp*RhCl <sub>2</sub> ] <sub>2</sub> / NaOAc	Toluene	Moderate to Good	[10]

Table 2: Rhodium-Catalyzed Intramolecular C-H Insertion for Dihydrobenzofuran Synthesis

Substrate	Catalyst	Solvent	Yield (%)	Reference
N-Sulfonyl-1,2,3-triazoles	Rh <sub>2</sub> (OAc) <sub>4</sub>	CH <sub>2</sub> Cl <sub>2</sub>	Good to Excellent	[3][4]

## Experimental Protocols

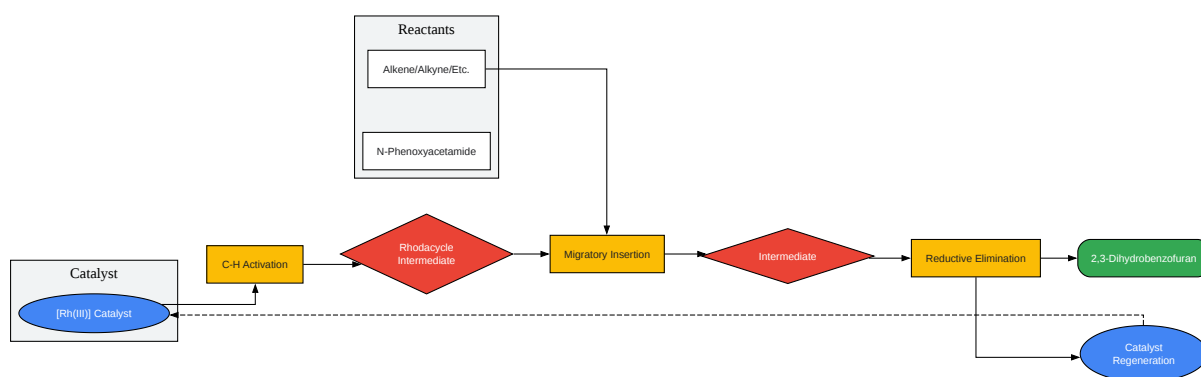
Protocol 1: Rh(III)-Catalyzed [3+2] Annulation of N-Phenoxyacetamides with Alkylidenecyclopropanes[1][2]

- To an oven-dried Schlenk tube, add N-phenoxyacetamide (0.2 mmol, 1.0 equiv),  $[\text{Cp}^*\text{RhCl}_2]_2$  (3.1 mg, 0.005 mmol, 2.5 mol%), and  $\text{AgSbF}_6$  (6.9 mg, 0.02 mmol, 10 mol%).
- Evacuate and backfill the tube with argon three times.
- Add alkylidenecyclopropane (0.4 mmol, 2.0 equiv) and hexafluoroisopropanol (HFIP, 1.0 mL) via syringe.
- Stir the reaction mixture at 60 °C for 12 hours.
- After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
- Concentrate the mixture under reduced pressure.
- Purify the residue by column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired 2,3-dihydrobenzofuran derivative.

Protocol 2: Rh(III)-Catalyzed Redox-Neutral C-H Functionalization/Cyclization of N-Phenoxyacetamides with Propargyl Carbonates<sup>[10]</sup>

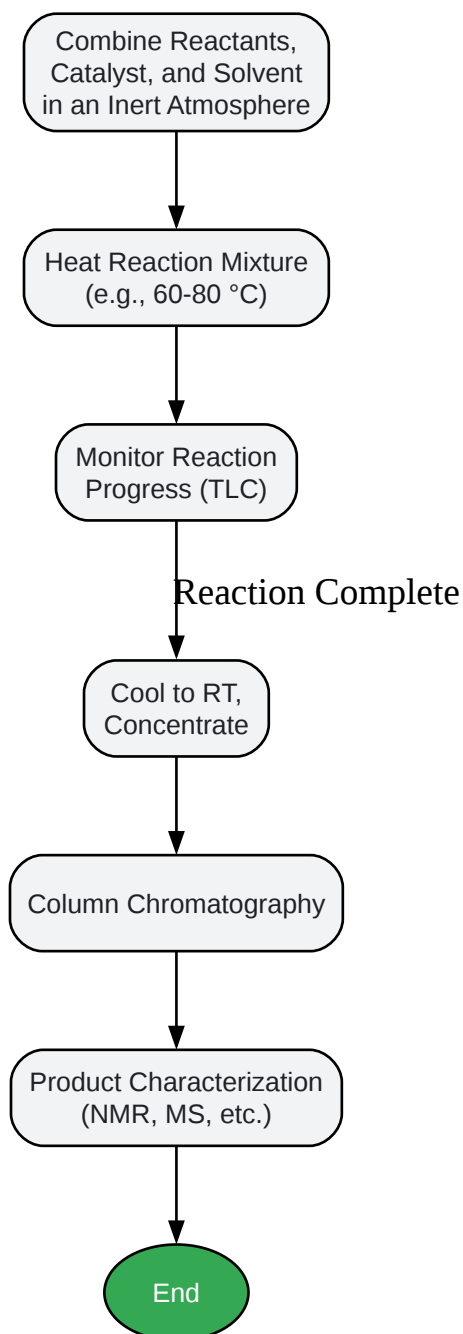
- To a sealed tube, add N-phenoxyacetamide (0.2 mmol, 1.0 equiv), propargyl carbonate (0.3 mmol, 1.5 equiv),  $[\text{Cp}^*\text{RhCl}_2]_2$  (6.2 mg, 0.01 mmol, 5 mol%), and NaOAc (16.4 mg, 0.2 mmol, 1.0 equiv).
- Add toluene (1.0 mL) to the tube.
- Stir the reaction mixture at 80 °C for 12 hours.
- After cooling to room temperature, filter the reaction mixture through a pad of Celite.
- Concentrate the filtrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to yield the 3-alkylidene dihydrobenzofuran derivative.

## Mandatory Visualization



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Caption: General mechanism for Rh(III)-catalyzed [3+2] annulation.



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Caption: A typical experimental workflow for synthesis.

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